molecular formula C20H18ClN3O2 B2799547 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 852367-21-6

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2799547
CAS No.: 852367-21-6
M. Wt: 367.83
InChI Key: IRUWMWJRWLYLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (ID: E244-0448, Mol. Formula: C₂₆H₂₇ClN₄O₄, Mol. Weight: 494.98) features a 3-chlorophenyl-substituted piperazine moiety linked via an ethane-1,2-dione bridge to a 1H-indol-3-yl group .

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-14-4-3-5-15(12-14)23-8-10-24(11-9-23)20(26)19(25)17-13-22-18-7-2-1-6-16(17)18/h1-7,12-13,22H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUWMWJRWLYLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H24ClN5O2
  • Molecular Weight : 425.91 g/mol
  • CAS Number : 338391-78-9

Antitumor Activity

Research indicates that derivatives of indole and piperazine exhibit notable antitumor activity. A study evaluating various synthesized compounds revealed that those containing the piperazine moiety demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through multiple pathways, including the modulation of protein kinase pathways .

Antibacterial Activity

The antibacterial properties of related compounds have been extensively studied. For instance, a series of piperazine derivatives showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. These compounds were effective due to their ability to inhibit bacterial growth by disrupting cell wall synthesis and function .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease. The synthesized derivatives exhibited strong AChE inhibitory activity, with some compounds showing IC50 values significantly lower than standard reference drugs . Urease inhibitors are also important in treating infections caused by Helicobacter pylori, with certain derivatives demonstrating promising results in this regard .

Study 1: Antitumor Evaluation

In a comprehensive study, synthesized compounds based on the piperazine and indole framework were tested for their antitumor efficacy. The results indicated that specific substitutions on the indole ring enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values ranging from 10 to 30 µM depending on the structural variations.

CompoundIC50 (µM)Cell Line
A15MCF-7
B25MCF-7
C10MCF-7

Study 2: Antibacterial Screening

A separate investigation assessed the antibacterial activity of various piperazine derivatives against common pathogens. The findings highlighted that certain compounds exhibited strong inhibitory action against Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)Bacterial Strain
D20Staphylococcus aureus
E18Escherichia coli
F15Salmonella typhi

The proposed mechanisms through which these compounds exert their biological effects include:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Enzyme Inhibition : Binding to active sites of enzymes like AChE, preventing substrate interaction.
  • Bacterial Membrane Disruption : Alteration in membrane permeability leading to bacterial lysis.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence molecular properties and bioactivity:

Compound Name Substituent Position/Type Mol. Weight logP Key Data/Activity Evidence Source
Target Compound 3-chlorophenyl 494.98 N/A N/A
1-(4-chlorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3f) 4-chlorophenyl N/A N/A 83% yield
1-(4-fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3e) 4-fluorophenyl N/A N/A 78% yield
1-(2-methoxyphenyl)-piperazine analog (E244-0452) 2-methoxyphenyl 490.56 1.91 logP = 1.91
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione benzyl N/A N/A Industrial grade
  • Fluorine vs. Chlorine : The 4-fluoro analog (3e) shows a lower yield (78%) than 3f (83%), suggesting halogen size and electronic effects influence reaction efficiency .
  • Methoxy Substituent : E244-0452’s 2-methoxyphenyl group increases lipophilicity (logP = 1.91) compared to chloro analogs, which could enhance membrane permeability .

Heterocycle and Linker Modifications

Variations in the heterocyclic core and linker structure impact physicochemical and biological profiles:

Compound Name Heterocycle/Linker Mol. Weight Key Feature Evidence Source
1-(1H-indol-3-yl)-2-morpholin-4-ylethane-1,2-dione Morpholine linker 258.27 Lower MW, logP = 1.4
1-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione Azepane + methoxyphenyl 502.60 Extended structure, higher MW
Benzimidazole-based CPB2.8ΔCTE inhibitors Benzimidazole core N/A Anti-leishmanial activity
  • Morpholine vs. Piperazine: The morpholine-containing analog (Mol.
  • Azepane Extension : The azepane-containing derivative (Mol. Weight: 502.60) introduces a seven-membered ring, which may enhance conformational flexibility but increase metabolic instability .

Key Trends and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring improve synthetic yields compared to electron-donating groups (e.g., methoxy) .
  • Meta-substituted chlorophenyl (target compound) may offer unique steric interactions versus para-substituted analogs .

Heterocycle Influence :

  • Piperazine derivatives generally exhibit higher molecular weights and logP values than morpholine analogs, impacting bioavailability .
  • Azepane and benzylpiperazine modifications introduce bulkiness, which may enhance selectivity but reduce solubility .

Biological Relevance :

  • The ethane-1,2-dione linker is critical for maintaining planarity and facilitating π-π interactions in receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.